molecular formula C10H19NO4S B13211292 tert-Butyl 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate

tert-Butyl 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate

Cat. No.: B13211292
M. Wt: 249.33 g/mol
InChI Key: IHJVWNZTZKIONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique chemical structure, which includes a tert-butyl group, an amino group, and a dioxo-thiane ring. This compound is often used as a reference substance in drug impurities and reagents research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with a suitable thiol reagent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a reference substance for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential as a drug impurity reference and in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The dioxo-thiane ring is particularly important for its binding affinity to target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate is unique due to its dioxo-thiane ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and binding affinity, making it valuable in various research applications .

Properties

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

IUPAC Name

tert-butyl 4-amino-1,1-dioxothiane-4-carboxylate

InChI

InChI=1S/C10H19NO4S/c1-9(2,3)15-8(12)10(11)4-6-16(13,14)7-5-10/h4-7,11H2,1-3H3

InChI Key

IHJVWNZTZKIONN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCS(=O)(=O)CC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.